

Application Notes and Protocols for UK-101 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Product Information

UK-101 is a potent, selective, and irreversible inhibitor of the immunoproteasome subunit $\beta1i$, also known as Low Molecular Mass Polypeptide 2 (LMP2)[1][2]. It is an α' , β' -epoxyketone peptide derived from the natural product eponemycin. Due to its high selectivity for the immunoproteasome over the constitutive proteasome, **UK-101** serves as a valuable research tool for investigating the specific roles of the immunoproteasome in various cellular processes, particularly in cancer biology. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for therapeutic development[1][2][3].

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of **UK-101** is essential for its effective use in experimental settings. This data is crucial for the preparation of stock solutions and subsequent dilutions for cell culture applications.



Property	Value	Source
Molecular Weight	484.74 g/mol	[1]
Solubility in DMSO	237.5 mg/mL (489.95 mM)	[2]
Appearance	Solid powder	[4]
Storage of Powder	-20°C for up to 3 years	[2]
Storage of Stock Solution	-80°C for up to 1 year	[2]

Note: Sonication is recommended to achieve maximum solubility in DMSO.[2] **UK-101** is sparingly soluble in aqueous solutions; therefore, the use of a DMSO stock solution is required for cell culture experiments.

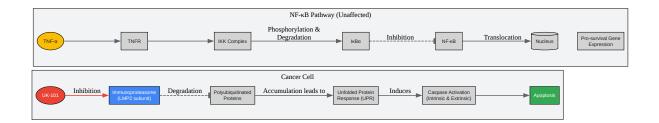
Mechanism of Action

UK-101 exerts its biological effects through the selective and irreversible inhibition of the LMP2 subunit of the immunoproteasome[3]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ)[3]. It plays a critical role in processing antigens for presentation by MHC class I molecules and in regulating cellular responses to inflammatory stimuli.

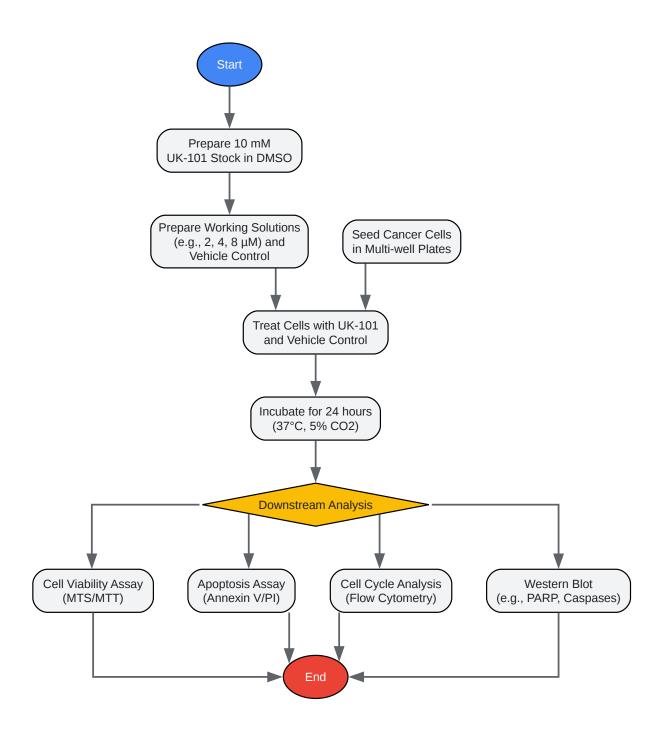
In cancer cells that express the immunoproteasome, inhibition of LMP2 by **UK-101** leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, the activation of apoptotic pathways[5]. **UK-101** has been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key feature of **UK-101**'s mechanism is that its pro-apoptotic effects are independent of the inhibition of the NF-κB signaling pathway[3][5]. This distinguishes it from many general proteasome inhibitors, which often exert their effects through NF-κB modulation.









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